molecular formula C6H2BrClFNO B1450665 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde CAS No. 2092512-51-9

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde

Cat. No. B1450665
CAS RN: 2092512-51-9
M. Wt: 238.44 g/mol
InChI Key: NHMKGCGJRNUGIB-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde, also known as 5-bromo-2-chloro-3-fluoroisonicotinaldehyde, is a chemical compound with the CAS Number: 2090900-94-8 . It has a molecular weight of 238.44 and its IUPAC name is 5-bromo-2-chloro-3-fluoroisonicotinaldehyde .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde is 1S/C6H2BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde is a solid compound .

Scientific Research Applications

Synthesis of Heteroaromatic and Aniline Derivatives

5-Bromo-2-fluoropyridine, a compound similar to 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde, is used in the synthesis of heteroaromatic and aniline derivatives of piperidines . These compounds are potent ligands used for vesicular acetylcholine transport, which is crucial in neurotransmission.

Preparation of Amino-2-chloropyridine

5-Bromo-2-chloropyridine, another similar compound, may be used in the preparation of Amino-2-chloropyridine via palladium-catalyzed amination . This compound has potential applications in the development of pharmaceuticals.

Synthesis of 5-Bromo-2-fluoropyridine

5-Bromo-2-chloropyridine can also be used in the synthesis of 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride . This compound could be used as a building block in organic synthesis.

Preparation of 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine

Another potential application of 5-Bromo-2-chloropyridine is in the Suzuki coupling with 2,5-dimethoxyphenylboronic acid to prepare 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine . This compound could be used in the synthesis of various organic compounds.

Pharmaceutical Research

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde could potentially be used as an intermediate in pharmaceutical research . The specific applications would depend on the pharmaceutical compounds being developed.

Organic Synthesis

As a halogenated pyridine derivative, 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde could be used as a building block in organic synthesis . Its unique structure could be leveraged to synthesize a wide variety of complex organic compounds.

properties

IUPAC Name

5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMKGCGJRNUGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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